![molecular formula C19H29N B14418415 1-[1-(2-Phenylethyl)cyclohexyl]piperidine CAS No. 83385-88-0](/img/structure/B14418415.png)
1-[1-(2-Phenylethyl)cyclohexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Phenylethyl)cyclohexyl]piperidine is a synthetic compound belonging to the arylcyclohexylamine class. This compound is structurally related to phencyclidine and has been studied for its pharmacological properties, particularly its effects on the central nervous system.
Méthodes De Préparation
The synthesis of 1-[1-(2-Phenylethyl)cyclohexyl]piperidine involves several steps. One common method includes the reaction of cyclohexanone with phenethylamine to form the intermediate, which is then reacted with piperidine under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-[1-(2-Phenylethyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other arylcyclohexylamine derivatives.
Biology: The compound is used in research to study its effects on neurotransmitter systems, particularly the NMDA receptor.
Medicine: It has been investigated for its analgesic properties and potential use in pain management.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The primary mechanism of action of 1-[1-(2-Phenylethyl)cyclohexyl]piperidine involves its interaction with the NMDA receptor, a subtype of glutamate receptor in the brain. By binding to this receptor, the compound inhibits the influx of calcium ions, leading to a decrease in neuronal excitability. This action is responsible for its analgesic and anesthetic effects.
Comparaison Avec Des Composés Similaires
1-[1-(2-Phenylethyl)cyclohexyl]piperidine is similar to other arylcyclohexylamine compounds such as phencyclidine and ketamine. it is unique in its specific binding affinity and pharmacological profile. Similar compounds include:
Phencyclidine (PCP): Known for its potent psychotomimetic effects.
Ketamine: Widely used as an anesthetic and for its antidepressant properties.
Methoxetamine (MXE): A derivative of ketamine with similar dissociative effects.
This compound’s distinct structure and pharmacological properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
83385-88-0 |
|---|---|
Formule moléculaire |
C19H29N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1-[1-(2-phenylethyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C19H29N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-11H,2-3,6-9,12-17H2 |
Clé InChI |
NFAAOWDLIWVEPN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CCC2=CC=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


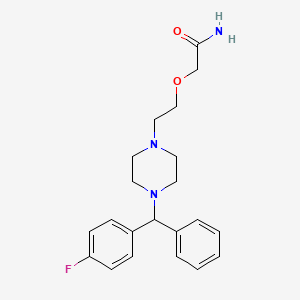

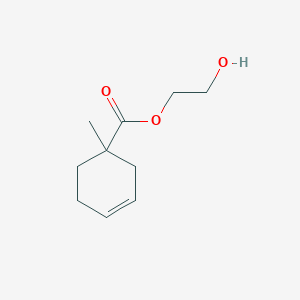
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)

![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
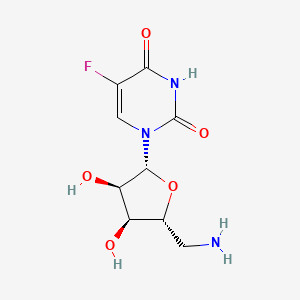
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)

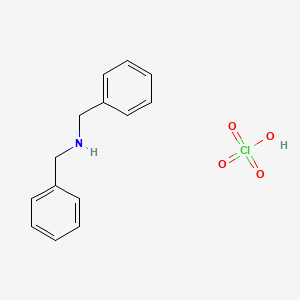
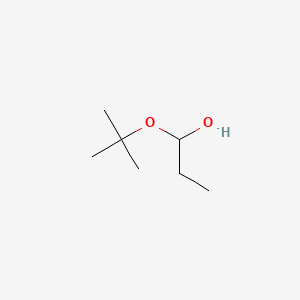
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
